molecular formula C17H26ClN3O2 B8605991 tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate

Cat. No.: B8605991
M. Wt: 339.9 g/mol
InChI Key: SPFGCLDMSVZWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an amino group, a chlorophenyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloroacetophenone with piperazine to form 1-(2-chlorophenyl)-2-(piperazin-1-yl)ethanone. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-Amino-1-(2-bromo-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester
  • 4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester
  • 4-[2-Amino-1-(2-methyl-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3

InChI Key

SPFGCLDMSVZWGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)N1CCN(C(CN2C(=O)c3ccccc3C2=O)c2ccccc2Cl)CC1
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Synthesis routes and methods II

Procedure details

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CC(C)(C)OC(=O)N1CCN(C(C(N)=O)c2ccccc2Cl)CC1
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Synthesis routes and methods III

Procedure details

To 4-[1-(2-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester (302) (1.0 g, 2.15 mmol) in EtOH (5 mL) was added hydrazine (0.67 mL, 21.5 mmol) and the solution was heated at 60° C. for 1 h. The reaction mixture is then taken up in EtOAc (50 mL) and washed with 1N NaOH (50 mL). The organic phase was concentrated to dryness yielding 0.73 g (100%) pure product.
Name
4-[1-(2-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods IV

Procedure details

To 4-[Carbamoyl-(2-chloro-phenyl)-methyl]-piperazine-1-carboxylic acid tert-butyl ester 462(0.45 g, 1.27 mmol) in THF (10 mL) at 0° C. was added 1.0M BH3 in THF (5.1 mL). The reaction was allowed to stir at reflux for 18 h. MeOH (5.0 mL) was added to the reaction mixture and mixture was then concentrated to dryness. The resulting residue was taken up in MeOH (10 mL) and allowed to reflux for 1 h. The reaction mixture was concentrated to dryness and the resulting residue was taken up in EtOAc (30 mL) and washed with sat. NaHCO3 (30 mL) and brine (30 mL). The organic phase was concentrated to dryness yielding 0.18 g (43%) product.
Name
4-[Carbamoyl-(2-chloro-phenyl)-methyl]-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.1 mL
Type
solvent
Reaction Step Three
Yield
43%

Synthesis routes and methods V

Procedure details

To NaBH4 (0.79 g, 20.84 mmol) in THF (20 mL) at 0° C. was added TFA (2.38 g, 20.84 mmol) dropwise. To this cooled mixture was added 4-[(2-Chloro-phenyl)-cyano-methyl)-piperazine-1-carboxylic acid tert-butyl ester (101) (1.40 g, 4.17 mmol) in THF (10 mL) dropwise. The reaction mixture was allowed to stir at room temperature for 18 h. The reaction was quenched with H2O (50 mL) and diluted with EtOAc (100 mL). The organic phase was washed with H2O (100 mL) and brine (100 mL). The crude material was purified by chromatography (silica gel 60 mesh, eluting with 10% TEA/10% MeOH in EtOAc) yielding 0.49 g (34%) pure product.
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
4-[(2-Chloro-phenyl)-cyano-methyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
34%

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